4-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid
Description
4-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid (CAS: 18720-35-9) is a bicyclic carboxylic acid derivative featuring a 2-oxabicyclo[2.2.2]octane core. This structure incorporates an oxygen atom in the bridgehead position, distinguishing it from non-oxygenated bicyclo[2.2.2]octane analogs. The compound is widely recognized as a bioisostere for phenyl rings in medicinal chemistry, offering improved solubility and metabolic stability while retaining key electronic properties . Its molecular formula is C₁₁H₁₆O₄, with a molecular weight of 212.24 g/mol .
Key applications include its use as a building block in drug discovery, such as in the synthesis of Nurr1 agonists and as a precursor for fluorine-labeled peptides . Its synthesis typically involves esterification and cyclization steps, as exemplified by reactions with DPPA (diphenylphosphoryl azide) and TEA (triethylamine) in toluene .
Properties
IUPAC Name |
4-methoxycarbonyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-14-8(13)9-2-4-10(5-3-9,7(11)12)15-6-9/h2-6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYAQQBSPKVXSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(OC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2375195-27-8 | |
| Record name | 4-(methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid typically involves the reaction of bicyclo[2.2.2]octane derivatives with methoxycarbonylating agents under controlled conditions. One common method includes the use of dimethyl carbonate as the methoxycarbonylating agent in the presence of a base such as sodium hydride . The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
4-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .
Scientific Research Applications
Medicinal Chemistry
4-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid exhibits potential as an antibacterial agent and anti-inflammatory compound . Its structural features enable it to interact with specific biological targets, which could lead to the development of new therapeutic agents.
Case Study: Antibacterial Activity
Research has shown that compounds similar to this compound demonstrate activity against various bacterial strains, suggesting its utility in antibiotic development .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution.
Reaction Pathways
- Oxidation : Converts the compound into corresponding ketones or carboxylic acids.
- Reduction : Produces alcohols or other reduced forms.
- Substitution : Allows for the introduction of new functional groups.
Enzyme Inhibition Studies
The compound has been explored for its potential as an enzyme inhibitor , particularly targeting enzymes like myeloperoxidase and DGAT1, which are involved in inflammatory pathways.
Case Study: Enzyme Interaction
Studies indicate that the unique bicyclic structure may enhance binding affinity to enzyme active sites, leading to effective inhibition .
Summary of Biological Activities
| Activity Type | Potential Effects |
|---|---|
| Antibacterial | Effective against various strains |
| Anti-inflammatory | Modulation of inflammatory pathways |
| Enzyme Inhibition | Targeting specific enzymes |
Reaction Types and Conditions
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Ketones, Carboxylic acids |
| Reduction | LiAlH4, NaBH4 | Alcohols |
| Substitution | Halogens, Nucleophiles | Functional group modifications |
Mechanism of Action
The mechanism of action of 4-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. The methoxycarbonyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural and Electronic Comparisons
2-Oxabicyclo[2.2.2]octane vs. Bicyclo[2.2.2]octane Carboxylic Acids
- Acidity (pKa): The incorporation of a β-oxygen atom in the 2-oxabicyclo[2.2.2]octane core significantly influences acidity. For example: 4-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid: pKa = 4.4 . Bicyclo[2.2.2]octane-1-carboxylic acid (non-oxygenated): pKa = 5.6 . The oxygen atom restores acidity to levels comparable to aromatic carboxylic acids (e.g., pKa = 4.5 for phenyl analogs), making it a superior bioisostere for phenyl rings in acidic environments .
- Dipole Moments: Substituents like amino groups further modulate electronic properties. For instance, 4-aminobicyclo[2.2.2]octane-1-carboxylic acid exhibits a dipole moment influenced by the orientation of the ammonium and carboxylate groups, critical for interactions in biological systems .
Comparison with Smaller Bicyclic Systems
- Similar applications as a phenyl bioisostere, though its compact size may limit steric compatibility in certain targets .
4-(Methoxycarbonyl)cubane-1-carboxylic acid (CAS: 24539-28-4):
Physicochemical Properties
*Estimated based on structural similarity to phenyl analogs.
Biological Activity
4-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing information from diverse sources to provide a comprehensive overview.
- Molecular Formula : C10H14O5
- Molecular Weight : 214.22 g/mol
- CAS Number : 2375195-27-8
The compound features a methoxycarbonyl group and a carboxylic acid functional group, which are critical for its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The presence of specific functional groups allows the compound to modulate enzyme activities or receptor functions, potentially leading to therapeutic effects.
Biological Activities
Research indicates that this compound may exhibit several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that bicyclic compounds similar to this compound can inhibit the growth of certain bacteria and fungi.
- Anticancer Properties : The structural characteristics of this compound may allow it to act as a bioactive agent in cancer therapy by influencing cell signaling pathways associated with tumor growth.
- Enzyme Inhibition : Interaction studies have shown that the compound may bind to specific enzymes, altering their activity and providing a basis for further pharmacological exploration.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study explored the incorporation of the oxabicyclo structure into known anticancer agents like Imatinib. The results indicated that replacing phenyl rings with the oxabicyclo structure improved solubility and metabolic stability, suggesting a promising avenue for drug development using derivatives of this compound as lead compounds for new therapies .
Synthesis and Applications
The synthesis of this compound typically involves cyclization reactions under controlled conditions, often utilizing diene and dienophile pairs in the presence of catalysts . Its applications extend beyond medicinal chemistry into materials science, where it serves as a building block for more complex molecular architectures.
Comparison with Similar Compounds
To better understand its unique properties, it is useful to compare this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid | C11H16O4 | Contains an additional methoxycarbonyl group |
| Bicyclo[2.2.2]octane-1,4-dicarboxylic acid | C10H12O4 | Features two carboxylic acid groups |
Q & A
Q. What are the common synthetic routes for 4-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid, and how is enantioselectivity achieved?
- Methodological Answer : The synthesis typically involves tandem reactions of bicyclo[2.2.2]octane derivatives. For example, enantioselective synthesis can be mediated by organic bases (e.g., DBU) to achieve high enantiomeric excess via kinetic resolution . Copper-catalyzed intermolecular C-H functionalization is another approach, where 4-(ethoxycarbonyl) derivatives react with thiosulfonates under optimized conditions (e.g., hexanes/ethyl acetate eluent for purification) . Comparative studies highlight the importance of functional group positioning, as seen in structural analogs like 3-(methoxycarbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid .
Q. What analytical techniques are recommended for characterizing the structure and purity of this compound?
- Methodological Answer : Spectroscopic methods are critical:
- NMR (¹H and ¹³C) to confirm bicyclic framework and substituent positions.
- IR spectroscopy to identify carbonyl (C=O) and carboxylic acid (O-H) groups.
- Mass spectrometry (e.g., ESI-MS) for molecular weight validation.
Purity is assessed via HPLC with chiral columns to resolve enantiomers, as enantioselectivity is a key concern in synthesis .
Advanced Research Questions
Q. How do substituents at the 4-position influence the compound’s acidity and reactivity?
- Methodological Answer : Substituent effects are evaluated using DFT calculations (B3LYP/6-311++Glevel) and isodesmic reactions**. For instance, electron-withdrawing groups (e.g., -Cl) increase acidity by stabilizing the conjugate base via field effects. The Kirkwood-Westheimer model, assuming a dielectric constant (ε) of 1 for the bicyclic core, predicts ΔpKa values within 1.1 kJ/mol accuracy compared to experimental data . Comparative studies on bicyclo[1.1.1]pentane analogs show larger substituent effects due to shorter bridgehead distances .
Q. Can this compound serve as a bioisostere in drug design, and what methodological evidence supports this?
- Methodological Answer : Yes. The 2-oxabicyclo[2.2.2]octane core acts as a rigid bioisostere for aromatic rings (e.g., phenyl). For example, replacing phenyl with this scaffold in Imatinib analogs improves water solubility and metabolic stability. Molecular docking simulations demonstrate retained binding affinity to target receptors (e.g., kinases), validated by in vitro assays . Structural comparisons with cubane and bicyclo[1.1.1]pentane derivatives highlight its unique balance of rigidity and functional group accessibility .
Q. What role does this compound play in asymmetric catalysis or foldamer design?
- Methodological Answer : Derivatives like 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) are used in foldamers to stabilize non-canonical helices (e.g., 11/9-helix) via conformational restraint. In catalysis, ABOC-containing tripeptides enable asymmetric aldol reactions with >90% enantiomeric excess. The bicyclic structure’s steric bulk directs substrate orientation, as shown in copper-catalyzed Henry reactions using DABO (1,2-diaminobicyclo derivative) ligands .
Q. How should researchers address contradictions in substituent effect studies across different bicyclic systems?
- Methodological Answer : Discrepancies arise from variations in dielectric constants and spatial arrangements . For example, 4-substituents in bicyclo[2.2.2]octane show linear acidity trends with C-X bond dipoles, whereas bicyclo[1.1.1]pentane systems exhibit amplified effects due to shorter bridgehead distances. To reconcile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
